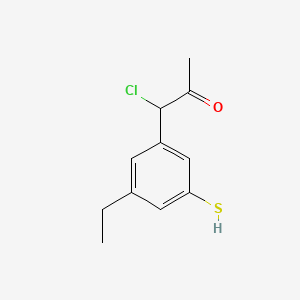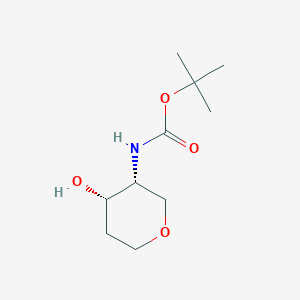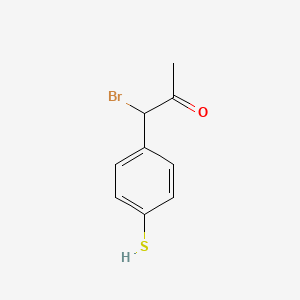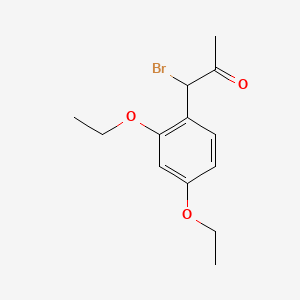
1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 g/mol . This compound is characterized by the presence of a bromine atom, two ethoxy groups, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one can be synthesized through the bromination of 1-(2,4-diethoxyphenyl)propan-2-one. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of new compounds with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The carbonyl group can undergo reduction or oxidation, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of ethoxy groups.
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Contains an isobutoxy group instead of ethoxy groups.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Features dimethyl groups on the phenyl ring.
Uniqueness: 1-Bromo-1-(2,4-diethoxyphenyl)propan-2-one is unique due to the presence of two ethoxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Eigenschaften
Molekularformel |
C13H17BrO3 |
|---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
1-bromo-1-(2,4-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17BrO3/c1-4-16-10-6-7-11(13(14)9(3)15)12(8-10)17-5-2/h6-8,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
CBLBQYPZHANICU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)C)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


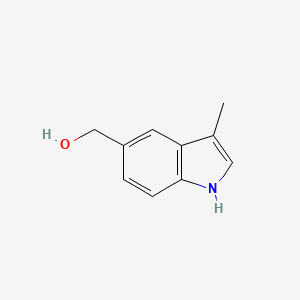
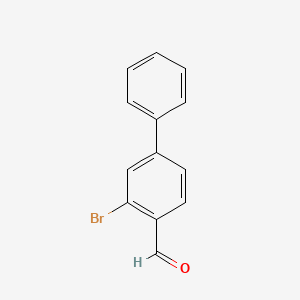
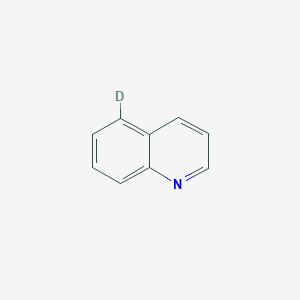
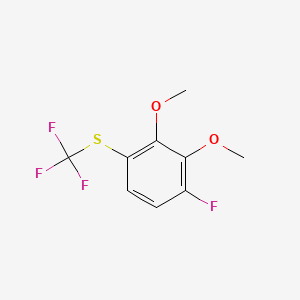
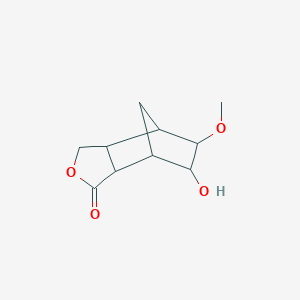
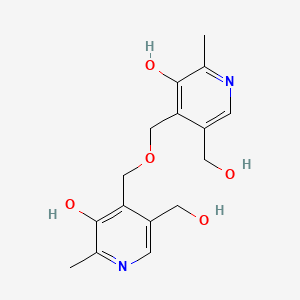
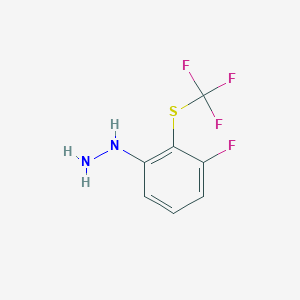
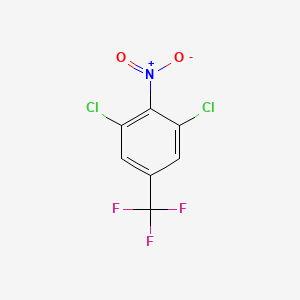
![6-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14038011.png)

![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
